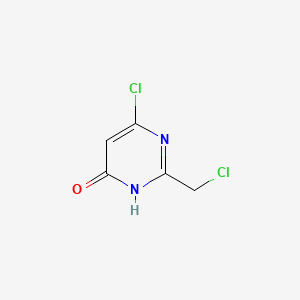

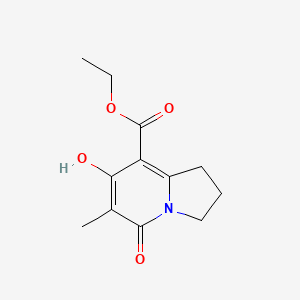

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, also known as MCPA, is a synthetic compound commonly used in scientific research. It is a non-selective inhibitor of the enzyme acetylcholinesterase (AChE), which is important for the proper functioning of the nervous system. MCPA has a wide range of applications in scientific research, including studies of the biochemical and physiological effects of AChE inhibition and its use as a tool to study the effects of AChE inhibition on various organisms.

Aplicaciones Científicas De Investigación

Versatile Building Block for Amino Acids

Methyl 2‐(benzyloxycarbonylamino)‐2‐cyclopropylideneacetate has been prepared starting from L-serine, showing its utility in synthesizing new cyclopropyl-containing amino acids via Michael additions and Diels–Alder reactions. This compound serves as a precursor for geometrically constrained bicyclic peptidomimetics, highlighting its role in advancing the synthesis of novel amino acids and peptides for therapeutic applications (Limbach et al., 2009).

Synthesis of Cyclopropyl-Containing Amino Acids

Another study demonstrated the Michael addition of benzylamines to methyl 2-chloro-2-cyclopropylideneacetate under mild conditions, leading to the synthesis of methyl 2-(benzylamino)cyclobutenecarboxylates. These compounds were further processed into N-Boc-protected derivatives and free β-amino acids, showcasing the method's efficiency in generating novel amino acid derivatives and their incorporation into small peptides (Meijere et al., 2010).

N-Chlorination and Synthesis Enhancement

The N-chlorination of various amides, carbamates, and lactams, including those with a cyclopropane moiety, has been achieved efficiently using calcium hypochlorite on moist alumina. This method is noted for its efficiency and high yields, demonstrating the chemical's role in enhancing synthesis protocols for compounds with potential therapeutic applications (Larionov et al., 2003).

Gas Chromatography–Mass Spectrometry Applications

Cycloalkylcarbonyl derivatives, including cyclopropyl, have been utilized for the determination of amino acid methyl esters via gas chromatography–mass spectrometry. This approach offers an efficient way to analyze amino acid derivatives, contributing to the field of analytical chemistry and facilitating the study of biological and synthetic compounds (Zaikin & Luzhnov, 2002).

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]](/img/no-structure.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)